molecular formula C22H16Cl2FNO2 B2710295 (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one CAS No. 478033-91-9

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one

Cat. No.: B2710295
CAS No.: 478033-91-9
M. Wt: 416.27
InChI Key: YPXNRRRCHXUBFE-VAWYXSNFSA-N
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Description

(2E)-1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one ( 478033-91-9) is a synthetic compound with a molecular formula of C22H16Cl2FNO2 and a molecular weight of 416.273 g/mol. This chemical features a propen-1-one core and is part of a class of beta-amino ketone-carrying compounds, often referred to as Mannich bases, which are known for their significant reactivity and potential in medicinal chemistry . Its primary researched application is as a potent inhibitor of lysosomal phospholipase A2 (PLA2G15) . PLA2G15 is a key enzyme in lipid metabolism within lysosomes, and its inhibition is a well-characterized mechanism leading to drug-induced phospholipidosis (DIP), a condition marked by the excessive accumulation of phospholipids in lysosomes . This makes the compound a critical research tool for investigating the mechanisms of this form of drug toxicity, which is associated with more than 50 FDA-approved agents and can lead to pathologies in organs such as the lungs, liver, and kidneys . By selectively inhibiting PLA2G15, this compound helps researchers model lysosomal dysfunction and study the cellular consequences of phospholipid accumulation, providing a robust screening platform for assessing potential drug-induced toxicity during the drug development process . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2FNO2/c23-17-4-1-16(21(24)13-17)14-28-20-9-2-15(3-10-20)22(27)11-12-26-19-7-5-18(25)6-8-19/h1-13,26H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXNRRRCHXUBFE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds such as 2,4-dichlorophenylmethanol and 4-fluoroaniline. These intermediates are then subjected to various reaction conditions, including condensation and coupling reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural differences:

Compound Name Substituents (A-ring/B-chain) Key Properties/Findings Reference Evidence
Target Compound A: 4-(2,4-dichlorobenzyloxy)phenyl; B: 4-fluoroaniline Unique amino linkage; potential for hydrogen bonding N/A
(E)-1-(2,4-bis(prop-2-yn-1-yloxy)phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (23) A: 2,4-propargyloxy; B: 2,4-dichlorophenyl Antifungal activity (78% yield); bulky substituents reduce solubility
(E)-3-(4-Fluorophenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one (29) A: 4-hydroxy-2-methoxy; B: 4-fluorophenyl Low yield (13%); hydroxyl group enhances polarity
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one A: 4-fluorophenyl; B: 4-dimethylaminophenyl Crystallizes in monoclinic P21/c; weak C–H···O interactions stabilize layered structure
trans-3-(2,4-Dichlorophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one A: 4-dimethylamino; B: 2,4-dichlorophenyl Photosynthetic precursor to chromenes; Claisen-Schmidt condensation (moderate yield)
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one A: 2,6-dichloro-3-fluoro; B: 4-methoxyphenyl Halogen-rich A-ring; enhanced electrophilicity
Key Observations:
  • Electronic Effects: The 4-fluoroaniline group in the target compound may enhance resonance stabilization compared to dimethylamino (electron-donating) or nitro (electron-withdrawing) groups in analogues .
  • Synthetic Yields : Yields for chalcones vary widely (13–78%), influenced by substituent compatibility in Claisen-Schmidt condensations .

Spectroscopic and Crystallographic Data

  • NMR Trends : Methoxy and hydroxy groups in analogues (e.g., compound 29) produce distinct ¹H-NMR shifts (δ 3.8–5.5 ppm for OCH₃; δ 9–12 ppm for OH) .
  • Crystal Packing: The 4-fluorophenyl-dimethylamino chalcone () crystallizes in a monoclinic system with a layered structure stabilized by weak hydrogen bonds, a feature likely shared with the target compound due to its amino group .

Biological Activity

The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one , also known by its CAS number 1177972-08-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H12Cl2O2
  • Molecular Weight : 307.18 g/mol

The compound features a conjugated system that is critical for its biological activity, particularly in targeting specific cellular pathways.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a related analog demonstrated an IC50 value of approximately 4.22 μM against A549 lung cancer cells and 6.38 μM against MCF-7 breast cancer cells, suggesting potent cytotoxic effects on various cancer cell lines . The mechanism involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins, where downregulation of Bcl-2 and upregulation of Bax promote cell death .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays such as ABTS and DPPH, it showed promising results, indicating its potential to scavenge free radicals and mitigate oxidative stress . This dual activity enhances its therapeutic profile, particularly in oxidative stress-related diseases.

The biological mechanisms underlying the activity of this compound involve several key interactions:

  • Targeting Enzymatic Pathways : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), a target implicated in cancer proliferation . Docking studies revealed that it forms hydrogen bonds with critical amino acids in the COX-2 active site.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Comparative Biological Activity Table

Activity TypeAssessed Cell LinesIC50 Value (μM)Mechanism
AnticancerA5494.22Apoptosis induction via Bcl-2/Bax
MCF-76.38Cell cycle arrest
AntioxidantVariousNot specifiedFree radical scavenging

Case Study 1: Anticancer Efficacy

In a study evaluating various pyrazole derivatives, a close analog to our compound was tested against multiple cancer cell lines including HCT-116 (colon cancer) and DU-145 (prostate cancer). The results indicated that these compounds exhibited over 90% inhibition of cell proliferation at certain concentrations .

Case Study 2: Mechanistic Insights

A detailed mechanistic study illustrated that the compound's interaction with COX-2 not only inhibited enzymatic activity but also affected downstream signaling pathways involved in tumor growth and metastasis. This highlights the potential for developing targeted therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation between 4-[(2,4-dichlorophenyl)methoxy]acetophenone and 4-fluorophenylamine. Key factors include:

  • Catalysts : NaOH or K2_2CO3_3 in ethanol or DMF .
  • Temperature : 60–80°C for 6–12 hours to ensure enone formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
    • Data Contradictions : Yields vary (45–78%) depending on substituent electronic effects; electron-withdrawing groups (e.g., Cl, F) slow condensation .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodology :

  • XRD : Monoclinic crystal system (space group P21_1/c) with unit cell parameters a = 11.9035 Å, b = 10.4472 Å, c = 23.7435 Å, β = 92.296° .
  • NMR : 1^1H NMR (CDCl3_3): δ 8.2–8.4 ppm (enone protons), δ 6.8–7.5 ppm (aromatic protons) .
  • FTIR : C=O stretch at 1660–1680 cm1^{-1}, C=C stretch at 1600–1620 cm1^{-1} .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC50_{50} in HeLa or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition assay (IC50_{50} via ELISA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Substituent variation : Replace 4-fluorophenylamino with electron-deficient groups (e.g., nitro, cyano) to enhance electrophilicity .
  • Scaffold modification : Introduce spirocyclic or heterocyclic moieties to improve metabolic stability .
  • Data Analysis : Compare IC50_{50} values and logP (lipophilicity) to correlate substituents with activity .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodology :

  • Docking Simulations : AutoDock Vina for binding affinity to EGFR (PDB: 1M17) or COX-2 (PDB: 5KIR) .
  • DFT Calculations : HOMO-LUMO gap analysis (B3LYP/6-31G*) to assess reactivity .
  • MD Simulations : 100-ns trajectories to evaluate protein-ligand stability .

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Methodology :

  • Standardization : Use uniform assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-analysis : Compare IC50_{50} values normalized to control compounds (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic studies : Validate target engagement via Western blot (e.g., p53 activation) .

Q. What strategies improve the compound’s stability and solubility for pharmacological studies?

  • Methodology :

  • Salt formation : Hydrochloride salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • pH Stability : Assess degradation kinetics in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

Q. How does the compound’s electronic structure influence its reactivity and intermolecular interactions?

  • Methodology :

  • XRD Analysis : Intermolecular distances (e.g., C–H···O, π-π stacking) in crystal packing .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions via Gaussian09 .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

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